molecular formula C16H17ClN2OS B2512119 N-(5-chloro-2-piperidinophenyl)-2-thiophenecarboxamide CAS No. 866144-25-4

N-(5-chloro-2-piperidinophenyl)-2-thiophenecarboxamide

Cat. No. B2512119
M. Wt: 320.84
InChI Key: MJMBCHAYJMARPU-UHFFFAOYSA-N
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Description

N-(5-chloro-2-piperidinophenyl)-2-thiophenecarboxamide is a chemical compound1. However, the specific details about this compound are not readily available in the search results. The closest compound found is N-(5-chloro-2-piperidinophenyl)-4-methylbenzenecarboxamide, also known as CPP-1151. It is a potent and highly selective inhibitor of an enzyme in the brain called gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT)1.



Synthesis Analysis

The synthesis analysis of N-(5-chloro-2-piperidinophenyl)-2-thiophenecarboxamide is not readily available in the search results. More detailed information might be available in specialized databases or scientific literature.



Molecular Structure Analysis

The molecular structure analysis of N-(5-chloro-2-piperidinophenyl)-2-thiophenecarboxamide is not readily available in the search results. More detailed information might be available in specialized databases or scientific literature.



Chemical Reactions Analysis

The chemical reactions involving N-(5-chloro-2-piperidinophenyl)-2-thiophenecarboxamide are not readily available in the search results. More detailed information might be available in specialized databases or scientific literature.



Physical And Chemical Properties Analysis

The physical and chemical properties of N-(5-chloro-2-piperidinophenyl)-2-thiophenecarboxamide are not readily available in the search results. More detailed information might be available in specialized databases or scientific literature.


Scientific Research Applications

Allosteric Modulation of CB1 Receptors

N-(5-chloro-2-piperidinophenyl)-2-thiophenecarboxamide exhibits potential as an allosteric modulator for cannabinoid type 1 receptors (CB1). Studies like the one conducted by Khurana et al. (2014) have revealed key structural requirements for indole-2-carboxamides in allosteric modulation, highlighting the importance of electron withdrawing groups and amino substituents on the phenyl ring, which significantly impact binding affinity and cooperativity (Khurana et al., 2014).

Potential Antipsychotic Properties

Research by Norman et al. (1996) explored heterocyclic carboxamides, like N-(5-chloro-2-piperidinophenyl)-2-thiophenecarboxamide, for their potential as antipsychotic agents. They evaluated binding to dopamine D2 and serotonin receptors, demonstrating some derivatives' potent in vivo activities comparable to established antipsychotic agents (Norman et al., 1996).

Pharmacological Profile in 5-HT1A Receptor Antagonism

Forster et al. (1995) investigated compounds like N-(5-chloro-2-piperidinophenyl)-2-thiophenecarboxamide for their role as antagonists of the 5-HT1A receptor. The study showed high selectivity and potency, providing insight into potential therapeutic applications in modulating serotonin signaling (Forster et al., 1995).

Antitumor and Antimicrobial Potential

Atta and Abdel‐Latif (2021) synthesized thiophene-2-carboxamide derivatives, structurally related to N-(5-chloro-2-piperidinophenyl)-2-thiophenecarboxamide, and evaluated them for anticancer activity. These compounds showed promising inhibitory activity against several cancer cell lines (Atta & Abdel‐Latif, 2021). Additionally, Marvadi et al. (2020) explored similar compounds for antitubercular activity, finding several analogs with promising efficacy against Mycobacterium tuberculosis (Marvadi et al., 2020).

Exploration in Chemical Synthesis and Modification

Shahinshavali et al. (2021) discussed an alternative synthesis route for related compounds, highlighting the versatility and potential for chemical modifications of this class of molecules (Shahinshavali et al., 2021).

Safety And Hazards

The safety and hazards associated with N-(5-chloro-2-piperidinophenyl)-2-thiophenecarboxamide are not readily available in the search results. More detailed information might be available in specialized databases or scientific literature.


Future Directions

The future directions of research involving N-(5-chloro-2-piperidinophenyl)-2-thiophenecarboxamide are not readily available in the search results. More detailed information might be available in specialized databases or scientific literature.


Please note that this analysis is based on the information available from the search results and may not be comprehensive. For a more detailed analysis, please refer to specialized databases or scientific literature.


properties

IUPAC Name

N-(5-chloro-2-piperidin-1-ylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2OS/c17-12-6-7-14(19-8-2-1-3-9-19)13(11-12)18-16(20)15-5-4-10-21-15/h4-7,10-11H,1-3,8-9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMBCHAYJMARPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-piperidinophenyl)-2-thiophenecarboxamide

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